N1-(2,5-difluorophenyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide
CAS No.: 1396746-34-1
Cat. No.: VC4207939
Molecular Formula: C19H20F2N2O4
Molecular Weight: 378.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396746-34-1 |
|---|---|
| Molecular Formula | C19H20F2N2O4 |
| Molecular Weight | 378.376 |
| IUPAC Name | N'-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
| Standard InChI | InChI=1S/C19H20F2N2O4/c1-19(26,10-12-3-6-14(27-2)7-4-12)11-22-17(24)18(25)23-16-9-13(20)5-8-15(16)21/h3-9,26H,10-11H2,1-2H3,(H,22,24)(H,23,25) |
| Standard InChI Key | ZAXGYTIWCBSDPG-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)O |
Introduction
Given the lack of direct information, this article will focus on the general properties of oxalamides and provide insights into how compounds of similar structure might be studied and utilized.
Potential Applications
While specific applications of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide are not documented, compounds with similar structures might be explored for their potential in:
-
Pharmaceuticals: The presence of fluorine and methoxy groups could influence the compound's pharmacokinetic properties, such as solubility and bioavailability.
-
Materials Science: Oxalamides might be used as building blocks in the synthesis of polymers or other materials with specific properties.
Research Methodologies
To study compounds like N1-(2,5-difluorophenyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide, researchers typically employ a combination of experimental and computational methods:
-
Spectroscopic Analysis: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to determine the compound's structure and purity.
-
Computational Modeling: Methods like DFT (Density Functional Theory) can predict the compound's electronic properties and potential reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume